molecular formula C17H23N3O4 B7698082 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide

Cat. No. B7698082
M. Wt: 333.4 g/mol
InChI Key: PHSRMGWGSJOSAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family and has been found to exhibit unique properties that make it an attractive candidate for use in various research fields.

Mechanism of Action

The mechanism of action of this compound is not fully understood. However, it is believed that it works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The compound 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using this compound in lab experiments is its potential anti-cancer properties. It has also been found to have anti-inflammatory properties, which can be useful in studying various inflammatory diseases. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to design experiments and interpret results.

Future Directions

There are several future directions for research on this compound. One area of research is in the development of new anti-cancer therapies. Another area of research is in the study of inflammatory diseases and the potential use of this compound in treating these diseases. Further studies are also needed to fully understand the mechanism of action of this compound and to identify any potential side effects.

Synthesis Methods

The synthesis of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with isobutylamine in the presence of a coupling agent. The resulting product is then treated with acetic anhydride to obtain the final compound.

Scientific Research Applications

The compound 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide has been found to have potential applications in various scientific research fields. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.

properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-11(2)10-18-15(21)7-8-16-19-17(20-24-16)12-5-6-13(22-3)14(9-12)23-4/h5-6,9,11H,7-8,10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSRMGWGSJOSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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